Hexadecyl eicosanoate
Overview
Description
Hexadecyl eicosanoate is a long-chain fatty acid ester that has various applications in scientific research. It is a synthetic compound that is commonly used as a solvent, lubricant, and emulsifier in various industries. In recent years, it has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
1. Stem Cell Imaging
Hexadecyl eicosanoate derivatives have been explored in the field of stem cell imaging. For instance, (64)Cu-labeled hexadecyl-1,4,7,10-tetraazacyclododecane-tetraacetic acid-benzoate ((64)Cu-DOTA-HB) has shown promise as a positron emission tomography (PET) radiotracer for stem cell imaging. In a study, this compound was effectively labeled with (64)Cu and demonstrated over 50% cell labeling efficiency with adipose-derived stem cells (ADSCs) without compromising cell viability. This suggests its potential for monitoring transplanted stem cells in vivo (Kim et al., 2015).
2. Inflammation and Eicosanoid Pathways
Research has shown that variations in eicosanoid genes, which are lipid mediators including this compound, may play roles in diseases like myocardial infarction and ischemic stroke. For example, a study on the association of common genetic variation in eicosanoid genes with myocardial infarction risk found that common variation in thromboxane A2 synthase (TBXAS1) and prostacyclin synthase (PTGIS) was associated with myocardial infarction risk (Lemaitre et al., 2009).
3. Anti-Inflammatory and Pro-Resolution Activities
This compound-related compounds, such as lipoxins, are known for their anti-inflammatory and pro-resolution activities. These compounds stimulate nonphlogistic phagocytosis of apoptotic neutrophils by macrophages, indicating their potential in controlling inflammation (Godson et al., 2000). Furthermore, studies on stable analogs of lipoxins suggest that they retain these anti-inflammatory properties and can be more potent than native lipoxins in stimulating cell adherence (Maddox et al., 1997).
4. Food Safety Applications
This compound derivatives have applications in food safety. A study on the antimicrobial activity of hexanal, (E)-2-hexenal, and hexyl acetate showed significant inhibitory effects against pathogenic microorganisms like Escherichia coli and Listeria monocytogenes in fresh-sliced apples. This points to the potential use of these compounds in extending the shelf life and improving the hygienic safety of minimally processed foods (Lanciotti et al., 2003).
properties
IUPAC Name |
hexadecyl icosanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36(37)38-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMWYHUZJJGPTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336932 | |
Record name | Hexadecyl icosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22413-05-4 | |
Record name | Eicosanoic acid, hexadecyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22413-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexadecyl icosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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